Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino-
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Overview
Description
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of various substituents through alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of novel materials or catalysts.
Mechanism of Action
The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally related to purines.
Theobromine: Another stimulant found in cocoa and chocolate.
Uniqueness
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purines.
Properties
CAS No. |
27979-68-6 |
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Molecular Formula |
C14H24N6O |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C14H24N6O/c1-7-20(8-2)9-10-15-12-11(18(10)5)13(21)16-14(17(3)4)19(12)6/h7-9H2,1-6H3 |
InChI Key |
HGUVJZOEEGJSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)N(C)C |
Origin of Product |
United States |
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